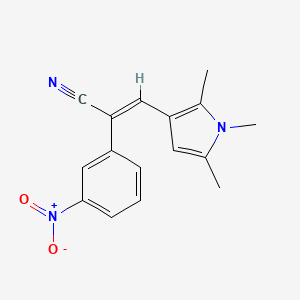
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide, also known as FMOC, is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-tumor properties, possibly by inducing cell death in cancer cells. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been found to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have limitations in certain experiments due to its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide analogs with improved specificity and potency for certain targets. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have potential applications in the treatment of other diseases, such as viral infections. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide in these areas.
Synthesemethoden
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride, followed by the reaction with cyanogen azide and finally the reaction with triethylamine and acetic anhydride. This method has been used successfully to produce high-quality 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide with a high yield.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQOOTQKQWZLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)

![3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5463316.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)



![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)

![4-benzyl-3-ethyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5463371.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![4-chloro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5463379.png)